4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 506.64 g/mol. This compound is categorized as a pyrrolone derivative, which is a class of compounds known for their diverse biological activities.
This compound belongs to the class of heterocyclic compounds, specifically pyrrolones, which are characterized by a five-membered ring containing nitrogen and carbon atoms. Its structure incorporates multiple functional groups, including an ethoxy group, a morpholine moiety, and a hydroxy group, contributing to its potential pharmacological properties.
The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents and conditions are crucial for optimizing yields and purity but are often proprietary or unpublished.
The molecular structure can be represented using various notations:
CCOc(cc1)cc(C)c1C(C(C(c1ccc(C(C)C)cc1)N(CCCN1CCOCC1)C1=O)=C1O)=OThe compound features:
The compound's reactivity can be explored through various chemical transformations:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are essential for successful transformations but are often not disclosed in commercial databases.
Key physical properties include:
Chemical stability can be influenced by environmental factors such as pH and temperature. The compound's ability to form hydrogen bonds enhances its interaction potential with biological macromolecules.
The compound has potential applications in several areas:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6